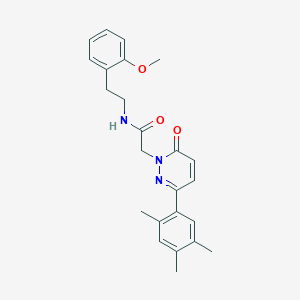

N-(2-methoxyphenethyl)-2-(6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-13-18(3)20(14-17(16)2)21-9-10-24(29)27(26-21)15-23(28)25-12-11-19-7-5-6-8-22(19)30-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITISKLSENMWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-2-(6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxyphenethyl group and a pyridazinone moiety. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The presence of the methoxy group may contribute to its antioxidant properties, while the pyridazinone framework is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 298.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on related methoxyphenols demonstrated their ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, indicating that this compound may also act as a selective COX-2 inhibitor. Such inhibition could be beneficial in treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. For instance, it may influence the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation and cell proliferation.

Case Studies

- In Vivo Studies : Preclinical trials have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis. The lead compound demonstrated a reduction in paw swelling and histological improvements in joint tissues.

- Cell Culture Studies : In vitro studies using human cell lines have indicated that the compound can decrease the production of inflammatory mediators such as TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS), suggesting a robust anti-inflammatory profile.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Radical scavenging | |

| Anti-inflammatory | Reduced cytokine production | |

| COX-2 Inhibition | Selective inhibition observed |

Pharmacological Implications

The promising biological activities of this compound suggest potential applications in treating conditions such as arthritis, cardiovascular diseases, and other inflammatory disorders. Further research is warranted to elucidate its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Key Comparisons :

- Substituent Effects : The target compound’s 2,4,5-trimethylphenyl group increases steric bulk and lipophilicity compared to the 4,5-dichloro and sulfonamide groups in ’s compound. This may enhance membrane permeability but reduce solubility .

- Side Chain Diversity : The 2-methoxyphenethyl group in the target compound contrasts with the azepane-sulfonamide () and 4-methylpyridin-2-yl () moieties. Methoxy groups often improve metabolic stability compared to halogenated or sulfonamide groups .

- Synthetic Efficiency : The target compound’s synthesis likely involves similar steps to (e.g., acid chloride coupling), but yields and purity may vary due to steric hindrance from the trimethylphenyl group .

Acetamide Derivatives in Therapeutics

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example:

- Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene) to generate intermediates .

- Reduction steps with iron powder under acidic conditions to produce aniline derivatives .

- Condensation reactions with cyanoacetic acid or similar reagents, requiring condensing agents (e.g., DCC or EDCI) to form acetamide linkages .

Critical conditions include temperature control (0–5°C for condensation), solvent choice (ethanol or DMF), and reaction time optimization to achieve yields >70% .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR spectroscopy confirms substituent positions (e.g., methoxyphenyl and pyridazine moieties) by resolving aromatic proton environments and carbonyl signals .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C20H17Cl2N3O3S for analogous compounds) .

- FT-IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and pyridazine N-H bonds (~3300 cm⁻¹) .

Advanced: How can computational methods like density functional theory (DFT) resolve ambiguities in structural elucidation?

Answer:

DFT calculations predict molecular geometries, vibrational frequencies, and electronic properties, which are cross-validated with experimental NMR/IR data. For example:

- Electrostatic potential maps identify reactive sites (e.g., pyridazine ring) for electrophilic attacks .

- TD-DFT correlates UV-Vis absorption spectra with π→π* transitions in the aromatic systems .

Discrepancies between computed and experimental data may indicate tautomeric forms or crystal packing effects .

Advanced: What strategies address contradictory results in biological activity assays for structurally similar acetamide derivatives?

Answer:

- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., replacing methoxy with chloro groups) to isolate pharmacophore contributions .

- Dose-response assays clarify non-linear effects, as seen in antimicrobial studies where EC50 values vary by >10-fold across derivatives .

- Metabolic stability tests in hepatocyte models differentiate intrinsic activity from pharmacokinetic artifacts .

Basic: What are the common intermediates in the synthesis of this compound, and how are their purities ensured?

Answer:

Key intermediates include:

- 3-Chloro-4-methoxyaniline , purified via recrystallization (ethanol/water) to >95% purity .

- Pyridazinone derivatives , isolated using column chromatography (silica gel, ethyl acetate/hexane) .

Purity is confirmed by HPLC (≥98% area under the curve) and melting point consistency .

Advanced: How do substituent variations (e.g., methoxy vs. chloro groups) impact pharmacokinetic properties?

Answer:

- Methoxy groups enhance solubility via hydrogen bonding but reduce metabolic stability (CYP450-mediated demethylation) .

- Chloro substituents increase lipophilicity (logP +0.5), improving blood-brain barrier penetration but raising hepatotoxicity risks .

- Methyl groups on the phenyl ring (2,4,5-trimethyl) sterically hinder cytochrome P450 binding, prolonging half-life in vivo .

Advanced: What in silico approaches predict binding affinity to target enzymes, and how do they align with experimental results?

Answer:

- Molecular docking (AutoDock Vina) models interactions with enzymes like COX-2 or topoisomerase II, showing hydrogen bonds with pyridazine carbonyl groups .

- MD simulations (GROMACS) assess binding stability, with RMSD values <2 Å over 100 ns indicating robust target engagement .

Discrepancies arise when crystallographic water molecules or allosteric pockets are omitted from models .

Basic: What are the oxidation pathways of this compound, and how do they affect stability?

Answer:

- Pyridazine ring oxidation with H2O2/KMnO4 generates sulfoxides or sulfones, altering bioactivity .

- Methoxyphenyl demethylation under acidic conditions forms quinone intermediates, detectable via LC-MS .

Stability is maintained by storing the compound under inert atmospheres (N2) at -20°C .

Advanced: How can reaction kinetics optimize condensation steps in multi-step synthesis?

Answer:

- Pseudo-first-order kinetics models identify rate-limiting steps (e.g., amine-acid coupling) .

- Arrhenius plots determine optimal temperatures (e.g., 25°C for EDCI-mediated condensation) to minimize side-product formation .

- In situ FT-IR monitors reaction progress by tracking carbonyl signal shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.